5-Octenal

Description

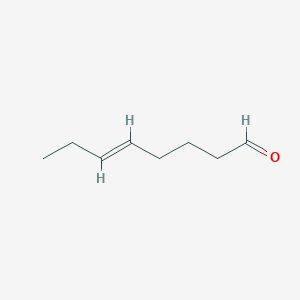

Structure

3D Structure

Properties

IUPAC Name |

(E)-oct-5-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-4,8H,2,5-7H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSUVEKHEZURSD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

62.00 °C. @ 760.00 mm Hg | |

| Record name | (Z)-5-Octenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | (Z)-5-Octenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41547-29-9, 41547-22-2 | |

| Record name | 5-Octenal, (5E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041547299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-5-Octenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-OCTENAL, (5E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57X58IF79Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-5-Octenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Investigations of Chemical Transformations of Octenal Compounds

Reactivity at the Carbon-Carbon Double Bond

The olefinic bond in 5-octenal is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and rearrangement reactions.

Ozonolysis Mechanisms and Environmental Degradation Pathways

Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of alkenes. The reaction of 5-octenal with ozone proceeds through the Criegee mechanism. This involves a 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a carbonyl oxide and a carbonyl compound. These two species then recombine in a different orientation to form a more stable secondary ozonide (1,2,4-trioxolane).

The work-up conditions following ozonolysis determine the final products. A reductive work-up, typically using dimethyl sulfide (B99878) (DMS) or zinc, will yield propanal and 4-oxobutanal. An oxidative work-up, using hydrogen peroxide, would oxidize the initially formed aldehydes to the corresponding carboxylic acids, yielding propanoic acid and 4-oxobutanoic acid.

Table 1: Products of 5-Octenal Ozonolysis

| Work-up Condition | Products |

|---|---|

| Reductive (e.g., (CH₃)₂S, Zn/H₂O) | Propanal, 4-Oxobutanal |

In the environment, unsaturated aldehydes like 5-octenal can be degraded through atmospheric ozonolysis, contributing to the formation of secondary organic aerosols. Other significant environmental degradation pathways include reactions with hydroxyl radicals (•OH) and nitrate (B79036) radicals (NO₃), which are prevalent atmospheric oxidants. These reactions typically proceed via addition to the double bond, initiating a cascade of oxidation reactions.

Hydrogenation and Selective Reduction of Olefinic Bonds

The carbon-carbon double bond in 5-octenal can be readily reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction results in the formation of octanal (B89490).

Selective reduction of the olefinic bond without affecting the aldehyde functionality can be a challenge. However, specific catalytic systems have been developed for the chemoselective hydrogenation of C=C bonds in α,β-unsaturated aldehydes. For non-conjugated systems like 5-octenal, controlling the selectivity is generally more straightforward. Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of Pd/C, can also be an effective method for this transformation.

Electrophilic and Nucleophilic Additions to the Unsaturated System

The double bond of 5-octenal can undergo electrophilic addition reactions. For instance, the reaction with hydrogen halides (HX) would proceed via a carbocation intermediate, with the halogen adding to the more substituted carbon (Markovnikov's rule). However, due to the non-conjugated nature of the double bond with the aldehyde, the regioselectivity is primarily governed by the electronic effects of the alkyl chain.

While less common for isolated double bonds, nucleophilic addition to the alkene moiety can occur if the system is activated by strongly electron-withdrawing groups. In the case of 5-octenal, this type of reactivity is not prominent at the C5-C6 double bond. However, it is a key reaction for α,β-unsaturated aldehydes where the double bond is conjugated with the carbonyl group. In such systems, nucleophiles can add to the β-carbon in a process known as conjugate or 1,4-addition.

Cyclization and Rearrangement Reactions Involving the Alkene Moiety

Unsaturated aldehydes like 5-octenal can participate in intramolecular cyclization reactions under certain conditions. For instance, in the presence of acid catalysts, the aldehyde oxygen can act as an internal nucleophile, attacking the double bond to form a cyclic hemiacetal. The stability of the resulting ring (typically 5- or 6-membered rings are favored) will determine the feasibility of such a reaction.

Rearrangement reactions involving the alkene moiety can also be induced. For example, under thermal or catalytic conditions, double bond migration (isomerization) can occur to form a more stable conjugated system, such as 2-octenal (B7820987) or 4-octenal. These rearrangements are often thermodynamically driven by the increased stability of the conjugated π-system.

Reactions of the Aldehyde Functional Group

The aldehyde group is characterized by an electrophilic carbonyl carbon, which is a prime target for nucleophilic attack.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of 5-octenal is electrophilic and readily undergoes nucleophilic addition reactions. This is a fundamental reaction of aldehydes, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

A wide variety of nucleophiles can add to the carbonyl group of 5-octenal. Some key examples include:

Grignard Reagents (R-MgX): Addition of a Grignard reagent, followed by an acidic work-up, results in the formation of a secondary alcohol. For example, reacting 5-octenal with methylmagnesium bromide would yield non-6-en-2-ol.

Organolithium Reagents (R-Li): Similar to Grignard reagents, organolithium compounds add to the aldehyde to form secondary alcohols.

Cyanide (CN⁻): The addition of cyanide, typically from a source like HCN or NaCN, forms a cyanohydrin. This reaction is significant as it creates a new carbon-carbon bond and the resulting cyanohydrin can be further transformed.

Alcohols (ROH): In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals. Further reaction with another molecule of alcohol yields a stable acetal (B89532), which can serve as a protecting group for the aldehyde.

Amines (RNH₂): Primary amines add to the aldehyde to form an unstable carbinolamine intermediate, which then dehydrates to form an imine (Schiff base).

Table 2: Examples of Nucleophilic Addition to 5-Octenal

| Nucleophile | Reagent(s) | Intermediate/Product Type |

|---|---|---|

| Carbon | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol |

| Carbon | Organolithium (e.g., CH₃Li) | Secondary Alcohol |

| Carbon | Cyanide (e.g., NaCN, H⁺) | Cyanohydrin |

| Oxygen | Alcohol (e.g., CH₃OH, H⁺) | Hemiacetal / Acetal |

Aldol (B89426) Condensation and Related Carbonyl Coupling Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction for carbonyl compounds. For 5-Octenal, this reaction involves the formation of an enolate followed by a nucleophilic attack on a second aldehyde molecule. The process can be catalyzed by either acid or base.

Under base-catalyzed conditions, a base abstracts an acidic α-proton (from the carbon at position 4) of a 5-Octenal molecule to form a resonance-stabilized enolate. magritek.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second, unreacted 5-Octenal molecule. The immediate product is a β-hydroxy aldehyde, specifically 4-(prop-1-en-1-yl)-5-hydroxy-2-propylnon-6-enal. This initial adduct can often undergo a subsequent elimination of a water molecule (dehydration), particularly with heating, to yield a more stable, conjugated α,β-unsaturated aldehyde. magritek.com This final step is what characterizes the reaction as a condensation.

Enolate Formation: A base removes a proton from the α-carbon of 5-Octenal.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of another 5-Octenal molecule.

Protonation: The resulting alkoxide intermediate is protonated by a proton source (like water, which is formed in the first step) to give the β-hydroxy aldehyde.

Dehydration (Condensation): The β-hydroxy aldehyde eliminates water to form an α,β-unsaturated aldehyde.

Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde functional group in 5-Octenal is susceptible to both oxidation and reduction, yielding carboxylic acids and alcohols, respectively.

Oxidation to Carboxylic Acids The oxidation of aldehydes to carboxylic acids is a common and important transformation. mdpi.com 5-Octenal can be oxidized to the corresponding 5-octenoic acid. This can be achieved using a variety of oxidizing agents. Classical methods often employ stoichiometric amounts of strong oxidants like chromium-based reagents (e.g., Jones reagent). organic-chemistry.org

More modern and environmentally benign methods utilize catalytic systems. For instance, aerobic oxidation, which uses molecular oxygen as the terminal oxidant, can be employed in the presence of metal catalysts. nih.gov Another approach involves using hydrogen peroxide with a selenium catalyst, which represents a green chemistry protocol for converting aldehydes to carboxylic acids under mild conditions. mdpi.com The general mechanism for these oxidations often involves the formation of an aldehyde hydrate, which is then oxidized to the carboxylic acid. nih.gov

Reduction to Alcohols The carbonyl group of 5-Octenal can be readily reduced to a primary alcohol, 5-octen-1-ol. This transformation is typically accomplished using hydride-based reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

A key consideration in the reduction of 5-Octenal is regioselectivity. While agents like sodium borohydride are generally chemoselective for the aldehyde group, leaving the C=C double bond intact, more powerful reducing agents or different reaction conditions (e.g., catalytic hydrogenation with H₂/metal catalyst) could potentially reduce both the aldehyde and the carbon-carbon double bond, yielding the saturated alcohol, 1-octanol. The choice of reagent and conditions is therefore critical to control the reaction's outcome.

Formation of Acetals, Imines, and Other Derivatives

The carbonyl carbon of 5-Octenal is an electrophilic center that can react with various nucleophiles to form a range of derivatives. Among the most common are acetals and imines.

Formation of Acetals Acetals are formed by the reaction of an aldehyde with two equivalents of an alcohol under acidic conditions. libretexts.org The reaction of 5-Octenal with an alcohol (R'OH) proceeds via a hemiacetal intermediate. libretexts.orgwikipedia.org The mechanism is acid-catalyzed and reversible. youtube.com

The key mechanistic steps are:

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack by Alcohol: An alcohol molecule attacks the activated carbonyl carbon, leading to a protonated hemiacetal. libretexts.org

Deprotonation: A base (such as another alcohol molecule or the conjugate base of the acid) removes a proton to form the neutral hemiacetal intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Loss of Water: The protonated hemiacetal eliminates a molecule of water to form a resonance-stabilized carbocation (an oxonium ion). wikipedia.org

Second Nucleophilic Attack: A second molecule of alcohol attacks the carbocation. libretexts.org

Final Deprotonation: The resulting protonated acetal is deprotonated to yield the final, neutral acetal product.

Because the reaction is reversible, water must be removed from the reaction mixture (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the acetal product. wikipedia.org If a diol, such as ethylene (B1197577) glycol, is used, a cyclic acetal is formed. libretexts.org

Formation of Imines Imines, also known as Schiff bases, are formed from the reaction of aldehydes or ketones with primary amines. masterorganicchemistry.comlumenlearning.com The reaction of 5-Octenal with a primary amine (R'NH₂) is also typically acid-catalyzed and involves the elimination of water. youtube.com

The mechanism proceeds as follows:

Nucleophilic Addition: The primary amine attacks the carbonyl carbon of 5-Octenal. lumenlearning.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. lumenlearning.com

Protonation of the Hydroxyl Group: The oxygen of the carbinolamine is protonated by the acid catalyst to form a good leaving group. lumenlearning.com

Elimination of Water: The lone pair of electrons on the nitrogen assists in the elimination of a water molecule, forming a protonated imine, or iminium ion. lumenlearning.com

Deprotonation: A base removes the proton from the nitrogen to give the final imine product. lumenlearning.com

The formation of imines is also a reversible process. youtube.com The reaction's equilibrium can be shifted toward the product by removing the water that is formed. operachem.com The pH of the reaction must be carefully controlled; it should be mildly acidic (around pH 5) to facilitate both carbonyl protonation and ensure the amine remains a competent nucleophile. lumenlearning.comyoutube.com

Stereochemical Control and Regioselectivity in Octenal Reactions

The presence of a C=C double bond in 5-Octenal introduces considerations of stereochemistry and regioselectivity in its chemical transformations.

Stereochemical Control 5-Octenal exists as two geometric isomers: (E)-5-octenal and (Z)-5-octenal. In most reactions that exclusively involve the aldehyde functional group (such as acetal formation, imine formation, or selective reduction with NaBH₄), the configuration of the double bond at the C5 position is generally preserved.

However, if a reaction creates a new stereocenter, issues of stereochemical control arise. For example, in the aldol addition reaction, a new stereocenter is formed at the β-carbon of the product. Without the influence of a chiral catalyst or auxiliary, the reaction would typically produce a mixture of diastereomers. Achieving high stereoselectivity in such reactions is a significant challenge in organic synthesis and often requires specialized reagents or catalysts. rsc.org

Regioselectivity Regioselectivity refers to the preferential reaction at one functional group over another. In 5-Octenal, the two primary reactive sites are the aldehyde group and the C=C double bond.

Nucleophilic Attack: For most carbonyl--targeting nucleophiles (e.g., Grignard reagents, organolithiums, hydrides, amines, alcohols), reaction occurs almost exclusively at the highly electrophilic carbonyl carbon. This is known as 1,2-addition. The isolated double bond at C5 is not electronically coupled to the carbonyl group, so conjugate (1,4-) addition is not a competing pathway as it would be in an α,β-unsaturated aldehyde.

Electrophilic Attack: Electrophiles (e.g., Br₂, HBr) will preferentially attack the electron-rich C=C double bond.

Reduction: As mentioned previously, the choice of reducing agent dictates the regioselectivity. Mild hydride reagents selectively reduce the aldehyde, while catalytic hydrogenation is likely to reduce both functional groups. This allows for selective synthesis of either the unsaturated alcohol (5-octen-1-ol) or the fully saturated alcohol (1-octanol).

This ability to selectively target one functional group in the presence of the other makes 5-Octenal a useful substrate for demonstrating principles of chemoselectivity in organic synthesis.

Advanced Analytical Methodologies for Characterization and Quantitation of Octenal Compounds

Spectroscopic Techniques for Structural Elucidation and Isomer Differentiation

Spectroscopic methods are indispensable for probing the molecular structure of 5-octenal, providing detailed information about its atomic connectivity and the nature of its functional groups. These techniques are crucial for distinguishing between the (Z)- and (E)-isomers of 5-octenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Octenal Isomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of 5-octenal and the differentiation of its geometric isomers. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-octenal offers characteristic signals for the aldehydic proton, olefinic protons, and the various methylene (B1212753) and methyl groups in the aliphatic chain. The chemical shift (δ) and coupling constants (J) of the olefinic protons are particularly diagnostic for assigning the stereochemistry of the double bond. In the (E)-isomer, the coupling constant between the vinyl protons is typically larger (around 15 Hz) compared to the (Z)-isomer (around 10-12 Hz).

Predicted ¹³C NMR Data for (Z)-5-Octenal

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CHO) | 202.7 |

| C2 | 43.9 |

| C3 | 21.8 |

| C4 | 29.3 |

| C5 | 128.8 |

| C6 | 131.6 |

| C7 | 20.6 |

Note: This data is based on prediction models and should be confirmed with experimental data.

Infrared (IR) Spectroscopy for Functional Group Analysis in Octenal Compounds

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 5-octenal. The IR spectrum will prominently display absorption bands characteristic of the aldehyde and the carbon-carbon double bond.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ for the carbonyl group of the aldehyde.

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹ for the C-H bond of the aldehyde group.

C=C Stretch: A medium intensity band in the region of 1640-1680 cm⁻¹ is indicative of the carbon-carbon double bond. The exact position can vary slightly between the (E) and (Z) isomers.

=C-H Bending: The out-of-plane bending vibrations of the hydrogens on the double bond are also diagnostic. For the (E)-isomer, a strong band is expected around 960-970 cm⁻¹, while the (Z)-isomer will show a band in the region of 675-730 cm⁻¹.

C-H Stretch (Aliphatic): Strong absorptions will be present in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the alkyl chain.

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of 5-octenal and to gain structural information through the analysis of its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of 5-octenal from complex mixtures.

The electron ionization (EI) mass spectrum of 5-octenal will show a molecular ion peak (M⁺) corresponding to its molecular weight (126.20 g/mol ). The fragmentation pattern is influenced by the positions of the aldehyde and the double bond. Common fragmentation pathways for unsaturated aldehydes include:

α-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen atom (M-1) or the formyl radical (M-29).

β-cleavage: Cleavage of the bond beta to the carbonyl group.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, leading to the loss of a neutral alkene molecule.

Cleavage at the double bond: Fragmentation can also be initiated at the site of unsaturation.

Predicted Mass Spectrum Fragments for (Z)-5-Octenal

| m/z | Predicted Intensity | Possible Fragment |

|---|---|---|

| 41 | 100% | [C₃H₅]⁺ |

| 55 | 80% | [C₄H₇]⁺ |

| 67 | 60% | [C₅H₇]⁺ |

| 81 | 40% | [C₆H₉]⁺ |

| 97 | 20% | [C₇H₁₃]⁺ |

Note: This data is based on prediction models and should be confirmed with experimental data.

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating 5-octenal from reaction mixtures, assessing its purity, and quantifying its presence in various samples.

Gas Chromatography (GC) with Various Detection Systems

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like 5-octenal. The choice of column and detector is critical for achieving optimal separation and sensitivity.

Columns: Capillary columns with a variety of stationary phases can be used. Non-polar columns (e.g., DB-1, HP-5ms) separate based on boiling point, while more polar columns (e.g., DB-WAX, Carbowax 20M) provide separation based on polarity, which can be advantageous for resolving isomers.

Detectors:

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range for quantification.

Mass Spectrometry (MS): As mentioned earlier, coupling GC with MS allows for both separation and positive identification of 5-octenal based on its mass spectrum.

While specific retention times are dependent on the exact GC conditions (column, temperature program, carrier gas flow rate), the elution order of the (E) and (Z) isomers can be determined, with the more volatile isomer typically eluting first.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While 5-octenal itself is volatile and well-suited for GC, High-Performance Liquid Chromatography (HPLC) can be employed for its analysis after conversion to a non-volatile, UV-active derivative. This is particularly useful for samples where direct GC injection is problematic.

A common derivatization agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). 5-Octenal reacts with DNPH in an acidic solution to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive detection using a UV-Vis detector, typically in the range of 360-380 nm.

The HPLC method would involve:

Derivatization: Reaction of the sample containing 5-octenal with a DNPH solution.

Separation: Reversed-phase HPLC using a C18 column is typically employed. The mobile phase usually consists of a mixture of acetonitrile (B52724) and water, often with a gradient elution to separate the derivatives of different aldehydes that may be present in the sample.

Detection: UV detection at the wavelength of maximum absorbance for the DNPH derivatives.

This HPLC method allows for the quantification of 5-octenal in various matrices, including air, water, and food samples, after appropriate sample preparation and derivatization.

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-Octenal |

| (Z)-5-Octenal |

| (E)-5-Octenal |

| 2,4-dinitrophenylhydrazine |

| 2,4-dinitrophenylhydrazone |

| Acetonitrile |

Hyphenated Analytical Techniques for Comprehensive Octenal Profiling

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of volatile compounds like 5-Octenal in complex matrices. shimadzu.com The most powerful and widely used of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone for the analysis of volatile and semi-volatile compounds and is highly suitable for 5-Octenal. researchgate.net The technique separates compounds based on their boiling points and interaction with a stationary phase within a capillary column, followed by detection and identification by a mass spectrometer.

For effective analysis of 5-Octenal, derivatization is often employed to enhance volatility and improve chromatographic behavior. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the aldehyde group to form a stable oxime derivative. researchgate.net This derivative is more amenable to GC analysis and provides a strong signal in the mass spectrometer. Another widely used derivatizing agent for aldehydes is 2,4-Dinitrophenylhydrazine (DNPH), which forms a stable dinitrophenylhydrazone. nih.gov

The following table outlines typical GC-MS parameters for the analysis of a 5-Octenal derivative.

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless or Pulsed Splitless |

| Inlet Temperature | 250 °C |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min |

| Oven Temperature Program | Initial 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile aldehydes, or when analyzing complex aqueous samples, LC-MS/MS (tandem mass spectrometry) offers a powerful alternative. nih.gov Similar to GC-MS, derivatization with DNPH is a common strategy to prepare 5-Octenal for LC-MS analysis. The resulting DNPH derivative is readily separated by reversed-phase liquid chromatography.

LC-MS/MS provides high selectivity and sensitivity through the use of Selected Reaction Monitoring (SRM), where a specific precursor ion of the derivatized 5-Octenal is selected and fragmented, and a specific product ion is monitored for quantification. nih.gov

A representative LC-MS/MS method for the analysis of 5-Octenal as its DNPH derivative is detailed in the table below.

| Parameter | Typical Setting |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm ID, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | A time-programmed gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Source | Electrospray Ionization (ESI) in negative ion mode |

| Capillary Voltage | 3.0 - 4.0 kV |

| Desolvation Temperature | 350 - 450 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Collision Gas | Argon |

| Acquisition Mode | Selected Reaction Monitoring (SRM) with optimized precursor/product ion transitions |

Method Validation and Interlaboratory Study Protocols for Octenal Analysis

The validation of an analytical method is critical to ensure that it is suitable for its intended purpose and provides reliable, reproducible results. For a compound like 5-Octenal, a comprehensive validation study would encompass the following parameters. researchgate.net

Method Validation Parameters

A summary of key validation parameters and their typical acceptance criteria for the analysis of aldehydes is presented in the following table.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte in blank samples. |

| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Mean recovery of 80-120% for spiked samples at different concentration levels. |

| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% for replicate analyses. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥ 3. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10 and acceptable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature. |

Interlaboratory Study Protocols

Interlaboratory studies, also known as round-robin tests, are essential for establishing the reproducibility of an analytical method and ensuring that different laboratories can obtain comparable results. nih.gov For the analysis of aldehydes, a typical interlaboratory study would involve the following steps:

Protocol Development : A detailed analytical protocol for the determination of 5-Octenal is established and distributed to all participating laboratories. This includes specifics on sample preparation, derivatization, instrumental conditions, and data analysis.

Sample Distribution : A central organizing body prepares and distributes identical, homogeneous samples containing known concentrations of 5-Octenal (and potentially other aldehydes) to the participating laboratories. Blank samples and samples with potential interferents may also be included.

Analysis : Each laboratory analyzes the samples according to the provided protocol.

Data Submission : The results from all laboratories are submitted to the organizing body for statistical analysis.

Statistical Evaluation : The data is analyzed to determine the inter-laboratory reproducibility, typically expressed as the relative standard deviation of all results. Statistical methods are used to identify any outlier laboratories. benchmark-intl.com

The successful completion of an interlaboratory study demonstrates the ruggedness and transferability of the analytical method, providing confidence in its use for routine analysis across different facilities.

Computational Chemistry and Theoretical Modeling Studies on Octenal Compounds

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often based on methods like Density Functional Theory (DFT) or ab initio approaches, are fundamental for understanding the electronic structure of molecules. These calculations can provide detailed information about molecular orbitals, charge distribution, and energy levels, which are crucial for predicting chemical reactivity openaccessjournals.comresearchgate.net. For 5-octenal, quantum chemical studies can elucidate the electronic properties of the aldehyde group and the carbon-carbon double bond, the two primary reactive centers. nih.gov Analyzing parameters such as frontier molecular orbitals (HOMO and LUMO) and atomic charges can help predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net While specific quantum chemical studies solely focused on the electronic structure and reactivity of 5-octenal were not extensively detailed in the search results, the application of these methods to similar unsaturated aldehydes is common in theoretical chemistry research nih.govacs.org. Such calculations can provide insights into how the position and configuration (cis/trans) of the double bond in octenal isomers might influence their electronic structure and, consequently, their reactivity in various chemical environments.

Molecular Dynamics Simulations of Intermolecular Interactions and Conformations

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into molecular motion, conformational changes, and intermolecular interactions openaccessjournals.comnih.gov. For 5-octenal, MD simulations can be used to explore its conformational landscape, particularly the flexibility introduced by the alkyl chain and the double bond. nih.gov These simulations can also model the interactions of 5-octenal with other molecules, such as solvents, proteins, or other components in a mixture. Studies on the interactions of aldehydes, including octanal (B89490) and trans-2-octenal, with proteins like olfactory receptors or food proteins have utilized MD simulations to understand binding affinities and the nature of interactions (e.g., hydrophobic interactions, hydrogen bonding) oup.comresearchgate.net. While direct MD studies on 5-octenal's interactions were not specifically highlighted, similar approaches applied to related octenals demonstrate the utility of this method in understanding how 5-octenal might behave in complex biological or food matrices, influencing its properties like aroma release or biological activity. oup.comresearchgate.net

Prediction of Spectroscopic Signatures for Octenal Isomers

Computational methods can predict various spectroscopic parameters, which are invaluable for identifying and characterizing different isomers and conformers of a molecule. nih.govcore.ac.uk For octenal isomers, including (Z)- and (E)-5-octenal, computational prediction of spectroscopic signatures such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts can aid experimental analysis. nih.gov These predictions are based on the optimized molecular structures obtained from quantum chemical calculations. By comparing predicted spectra with experimental data, researchers can confirm the identity and structural details of specific octenal isomers. While the search results did not provide specific predicted spectroscopic data for 5-octenal, computational studies on other unsaturated aldehydes and organic molecules demonstrate the capability to accurately predict these properties acs.orgnih.gov. This is particularly useful for distinguishing between isomers that may have similar chemical formulas but different structural arrangements and sensory properties.

Mechanistic Studies of Reaction Pathways and Transition States via Computational Methods

Computational chemistry is a powerful tool for investigating chemical reaction mechanisms, allowing for the identification of intermediates and transition states that may be difficult to observe experimentally. smu.edumdpi.comims.ac.jp Methods like DFT can be used to map potential energy surfaces and calculate activation energies for different reaction pathways. nih.govnih.gov For 5-octenal, computational studies could explore its reactivity in various reactions, such as oxidation, reduction, or reactions involving the double bond or aldehyde group. nih.gov For example, computational studies have been used to understand the thermal oxidation mechanisms of unsaturated aldehydes, identifying key intermediates and reaction pathways nih.govnih.gov. While specific mechanistic studies on reactions involving 5-octenal were not detailed, the application of computational methods to study the reaction mechanisms of related unsaturated aldehydes, such as trans-2-octenal, indicates the feasibility and value of such studies for 5-octenal nih.govacs.org. These studies can provide crucial insights into how 5-octenal transforms under different conditions, which is relevant for understanding its stability and fate in various applications or environments. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Sensory Attributes

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the structural properties of molecules and their biological or sensory attributes. researchgate.netresearchgate.net For 5-octenal and its isomers, QSAR models can be developed to predict properties relevant to their use in flavors and fragrances, such as odor detection thresholds or interactions with olfactory receptors. researchgate.netdoingsts.com These models utilize molecular descriptors calculated from the compound's structure and correlate them with experimental activity data. researchgate.net QSAR studies have been applied to various aldehydes to understand their skin sensitization potential or interactions with proteins researchgate.netresearchgate.net. While specific QSAR models for 5-octenal's sensory attributes were not explicitly found, the application of QSAR to other flavor and fragrance compounds, including unsaturated aldehydes, suggests that this approach can be valuable for predicting and understanding the sensory properties of 5-octenal based on its molecular structure. researchgate.netdoingsts.comacs.org Computational tools are essential for calculating the molecular descriptors used in QSAR models, contributing to the design and optimization of compounds with desired sensory profiles. researchgate.netacs.org

Biological Roles and Biosynthetic Pathways of Octenal Compounds

Natural Occurrence and Distribution Across Biological Kingdoms

Octenals, such as (E)-2-octenal, have been identified in a variety of organisms, indicating a widespread distribution across different biological kingdoms. Their presence is often linked to specific biological functions, including defense and communication.

Plant-Derived Octenals: Biosynthesis and Ecological Context

Plants are significant producers of VOCs, many of which are derived from fatty acid pathways. The lipoxygenase (LOX) pathway is a major route for the biosynthesis of these volatile aldehydes and alcohols in plants. In higher plants, the LOX pathway converts lipid substrates, specifically C18:2 (linoleic acid) and C18:3 (α-linolenic acid) fatty acids, into signaling and defense molecules known as phytooxylipins, which include short-chain volatile aldehydes, alcohols, and esters mdpi.comresearchgate.net. These compounds, often referred to as green leaf volatiles (GLVs), are synthesized through the sequential action of LOX, which oxygenates polyunsaturated fatty acids (PUFAs) to form hydroperoxides, and hydroperoxide lyase (HPL), which cleaves the hydroperoxides to produce C6 or C9 aldehydes mdpi.com. While 5-octenal is a C8 aldehyde, other octenals like (E)-2-octenal are known plant volatiles. (E)-2-octenal is a lipid-derived volatile aroma compound produced via the LOX/HPL pathway and contributes to the flavor of certain foods researchgate.net. Plant VOCs play crucial roles in ecological interactions, including attracting pollinators and natural enemies of herbivores, and deterring pests and pathogens mdpi.commaxapress.com.

Fungal and Microbial Production of Octenal Metabolites

Fungi and microbes are also known producers of a wide array of VOCs, including octenals, which serve various ecological functions such as communication and defense nih.govnih.gov. Specialized fungal metabolites, including VOCs, can influence interactions with plants and other microbes ornl.gov. For instance, some fungal VOCs, such as 1-octen-3-ol (B46169) and trans-2-octenal, have been shown to exhibit toxic effects on plant and plant pathogen growth nih.govfrontiersin.org. Endophytic fungi, which live inside plants, are a promising source of bioactive compounds, including volatile metabolites with antimicrobial properties unievangelica.edu.brphcogj.com. Studies on the volatile profiles of different microbial species have identified octenals as components of these complex mixtures. For example, 2-octenal (B7820987) has been reported in several mycorrhizal fungi, including Tuber species nih.gov. Bacterial species also produce diverse VOCs, with specific volatile profiles attributable to their unique metabolism nih.gov. Some bacteria utilize 2-octenal as a precursor in the biosynthesis of secondary metabolites like prodigiosin (B1679158) researchgate.net.

Endogenous Formation and Accumulation in Diverse Organisms

Beyond plants and microbes, octenals and related carbonyl compounds can also be formed endogenously in other organisms, including animals. These compounds can arise from metabolic processes such as lipid peroxidation, where oxidants attack lipids containing carbon-carbon double bonds, particularly PUFAs nih.gov. This process generates various breakdown products, including reactive aldehydes nih.gov. While the direct endogenous formation of 5-octenal in mammals is not as extensively documented as some other lipid peroxidation products like 4-hydroxy-2-nonenal (4-HNE) or malondialdehyde (MDA), related eight-carbon volatile compounds like 1-octen-3-ol and 2-octenal have been found in animal tissues and secretions researchgate.netjst.go.jp. For example, (E)-2-octenal is a component of the defensive scent produced by some true bugs (Heteroptera) jst.go.jp. These endogenous compounds can serve roles in chemical defense and communication jst.go.jp. The accumulation of such endogenous compounds can also be linked to physiological states and potentially contribute to the exposome, which encompasses the totality of endogenous and exogenous exposures nih.govnih.gov.

Here is a table summarizing the natural occurrence of some octenal compounds:

| Compound Name | Biological Source Examples | Biological Role Examples |

| 5-Octenal | Essential oils from plants | Possible role in plant defense |

| (E)-2-Octenal | True bugs (Heteroptera), Fungi, Seafood | Defense, Communication, Flavor |

| 1-Octen-3-ol | Fungi, Plants (liverworts, cyanobacteria) | Signaling, Defense, Aroma |

| 2-Octenal | Mycorrhizal fungi, Bacteria (Serratia spp.) | Metabolite precursor, Flavor |

Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of octenal compounds primarily involves the enzymatic transformation of fatty acids, although de novo synthesis routes can also contribute.

Lipoxygenase Pathway and Fatty Acid Oxidation in Octenal Biogenesis

The lipoxygenase (LOX) pathway is a key enzymatic route for the formation of many volatile aldehydes and alcohols, including some octenals, particularly in plants and also in some fungi and animals mdpi.comresearchgate.netmdpi.com. LOX enzymes catalyze the dioxygenation of PUFAs, introducing molecular oxygen into the fatty acid chain to form hydroperoxides researchgate.netmdpi.com. These hydroperoxides are then acted upon by other enzymes, such as hydroperoxide lyases (HPLs), which cleave the fatty acid chain to produce volatile aldehydes and oxoacids mdpi.com. For example, the cleavage of 13-hydroperoxy linoleic acid by HPL can lead to the formation of C6 aldehydes like hexanal, while the cleavage of 9-hydroperoxy linoleic acid can lead to C9 aldehydes researchgate.net. While 5-octenal is a C8 aldehyde, other octenals like (E)-2-octenal are known products of the LOX/HPL pathway, typically derived from the oxidative cleavage of longer-chain fatty acids researchgate.net.

In addition to enzymatic pathways, non-enzymatic lipid peroxidation, initiated by free radicals, can also lead to the formation of a variety of reactive aldehydes, including those with eight carbons nih.gov. This process involves a chain reaction of oxidation and fragmentation of fatty acids nih.gov.

De Novo Biosynthetic Routes and Precursor Utilization

While fatty acid oxidation is a major source of octenals, de novo biosynthetic routes and the utilization of other precursors can also contribute to their formation in certain organisms, particularly microbes. Microbial fermentation pathways can produce a variety of aroma compounds, including aldehydes, from simple sugars or other precursors mdpi.com. For instance, in the biosynthesis of prodigiosin by Serratia species, 2-octenal is utilized as a precursor molecule, synthesized through fatty acid biosynthesis enzymes or the autooxidation of unsaturated fatty acids researchgate.net. This indicates that microbial systems can synthesize octenals through pathways distinct from the typical plant LOX/HPL system, potentially involving fatty acid synthesis or other metabolic routes that generate the necessary eight-carbon aldehyde structure researchgate.net. The specific enzymatic mechanisms and precursor molecules involved in de novo synthesis of 5-octenal in various organisms require further detailed investigation.

Here is a table summarizing key enzymatic pathways and precursors involved in octenal biogenesis:

| Pathway/Mechanism | Key Enzymes Involved | Primary Precursors Examples | Octenal Compounds Formed Examples | Biological Kingdoms |

| Lipoxygenase (LOX) Pathway | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | Linoleic acid, α-Linolenic acid | (E)-2-Octenal, 1-Octen-3-ol | Plants, some Fungi and Animals |

| Non-enzymatic Lipid Peroxidation | Free radicals | Polyunsaturated fatty acids (PUFAs) | Various aldehydes (including C8) | All |

| Microbial Biosynthesis | Fatty acid biosynthesis enzymes, others | Pyruvate (B1213749), Unsaturated fatty acids | 2-Octenal (as precursor) | Microbes |

Genetic and Metabolic Engineering for Enhanced Octenal Production

While genetic and metabolic engineering approaches are explored for the production of various secondary metabolites and flavor compounds, specific detailed research or established methods focused solely on enhancing the production of 5-octenal through these techniques are not extensively documented in the provided search results bookchapter.orgresearchgate.net. Some studies highlight the challenges in obtaining certain complex natural products through genetic engineering of specific biosynthetic pathways researchgate.net.

Molecular Mechanisms of Octenal Action in Biological Systems

The biological activities of 5-octenal are attributed to its chemical structure, particularly the reactive aldehyde group and the presence of a double bond . Unsaturated aldehydes can interact with biological membranes and proteins .

Interaction with Biomolecular Targets (e.g., Enzymes, Receptors)

The aldehyde group of 5-octenal is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . 5-Octenal is suggested to modulate the activity of enzymes and receptors involved in metabolic pathways . Studies on related compounds indicate potential to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) . 5-Octenal has also been mentioned in the context of modulating sweet receptors and their ligands, as well as interacting with bitter taste receptors (T2Rs) epo.orggoogleapis.comgoogle.com. Interaction with luciferase has been noted for long-chain aldehydes, including 5-octenal lipidbank.jp.

Modulation of Cellular Processes at a Biochemical Level

5-Octenal has been shown to modulate inflammatory responses, potentially through its interaction with enzymes like COX and LOX . It exhibits antimicrobial properties, which may involve disruption of microbial cell membranes . Additionally, 5-octenal has been investigated for its antioxidant properties . Within biological systems, it can serve as an intermediate in metabolic processes, undergoing reactions such as oxidation and beta-oxidation ontosight.aifemaflavor.orgfemaflavor.org.

Role as Signaling Molecules in Inter-Organismal Communication

5-Octenal is described as potentially acting as a signaling molecule in biological systems ontosight.ai. While alkenes, in general, are known to play roles in inter-organismal communication weebly.com, specific detailed research on the function of 5-octenal as a signaling molecule between organisms is not prominently featured in the available information.

Table 1: Properties and Identifiers of 5-Octenal Isomers

| Property | (Z)-5-Octenal (cis-5-Octenal) | (E)-5-Octenal (trans-5-Octenal) | Source |

| Molecular Formula | C₈H₁₄O | C₈H₁₄O | nih.gov |

| Molecular Weight | 126.196 g/mol | 126.20 g/mol | guidechem.comguidechem.com |

| PubChem CID | 6435869 | 5283327 | thegoodscentscompany.comthegoodscentscompany.commetabolomicsworkbench.org |

| CAS Number | 41547-22-2 | 41547-29-9 | thegoodscentscompany.comthegoodscentscompany.comguidechem.com |

| Aroma Description | Fruity | Watermelon notes | thegoodscentscompany.comthegoodscentscompany.comhmdb.ca |

| State (at 20°C) | Liquid | Liquid | Implicit |

| Solubility in Water | Slightly soluble | Slightly soluble | guidechem.com |

Table 2: Potential Biological Activities and Mechanisms

| Biological Activity | Proposed Mechanism(s) | Source |

| Antimicrobial | Potential disruption of microbial cell membranes | |

| Anti-inflammatory | Potential inhibition of COX and LOX enzymes | |

| Antioxidant | Unspecified mechanism | |

| Flavor/Taste Mod. | Interaction with taste receptors (sweet, bitter) | epo.orggoogleapis.comgoogle.com |

| Enzyme Modulation | Covalent bonding to nucleophilic sites on proteins | |

| Cellular Process Mod | Involvement in metabolic pathways | ontosight.ai |

Applications in Advanced Organic Synthesis and Applied Chemical Fields

Role in Flavor and Fragrance Chemistry Research

5-Octenal is particularly recognized for its significant contributions to the flavor and fragrance industries. Its characteristic aroma makes it a valuable ingredient in various consumer products.

5-Octenal is known for its pleasant aroma, often described as reminiscent of fruits such as watermelon and citrus. The (Z)-isomer is primarily associated with a fruity aroma, while the (E)-isomer also finds application in flavor and fragrance formulations. Research in this area focuses on understanding how the chemical structure of 5-Octenal translates into specific olfactory perceptions and how it interacts with other aroma compounds to create complex scent profiles. Studies have demonstrated that incorporating 5-Octenal into fruit-flavored products can enhance flavor perception and improve consumer acceptance.

The following table summarizes some reported aroma characteristics of 5-Octenal:

| Isomer | Aroma Description | Applications |

| (Z)-5-Octenal | Fruity, watermelon, melon, apple, citrus peel, mushroom | Flavoring agent in fruits and savory products |

| (E)-5-Octenal | Citrusy, grapefruit, watermelon, fruity, juicy | Fragrance component, citrus and fruity flavors |

Research in this area investigates the mechanisms by which 5-Octenal enhances flavor and interacts with olfactory receptors. Its ability to impart fresh and fruity notes makes it a valuable ingredient in the food industry, improving the taste of processed foods and beverages. In fragrance development, the addition of 5-Octenal to formulations can increase the complexity and balance of scents, particularly in floral and citrus compositions. While specific detailed research on the direct interaction of 5-Octenal with olfactory receptors was not extensively detailed in the provided results, the use of such volatile compounds in creating desired aroma profiles implies interaction with the olfactory system.

Environmental Chemistry and Atmospheric Fate Studies

As a volatile organic compound (VOC), 5-Octenal can be present in the atmosphere. Environmental chemistry studies involving aldehydes often focus on their sources, transformations, and fate in various environmental compartments. Aldehydes can be emitted from natural sources, such as plants, and anthropogenic activities. researchgate.net

Studies on the atmospheric chemistry of other unsaturated aldehydes, such as trans-2-octenal, have investigated their reactions with atmospheric radicals like the NO3 radical, determining reaction rates and identifying products. acs.org These studies contribute to understanding the atmospheric lifetime and degradation pathways of unsaturated aldehydes. While direct studies specifically on the atmospheric fate of 5-Octenal were not prominently featured in the search results, its structural similarity to other studied unsaturated aldehydes suggests that it would undergo similar atmospheric transformation processes, such as reactions with hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). researchgate.netacs.org Understanding the environmental chemistry of 5-Octenal is important for assessing its potential impact on air quality and its persistence in the environment.

Atmospheric Degradation Mechanisms and Rate Constant Determination

Volatile organic compounds like 5-Octenal are subject to atmospheric degradation through reactions with oxidants such as hydroxyl radicals (•OH), ozone (O₃), nitrate radicals (•NO₃), and chlorine atoms (Cl). researchgate.netnih.govnih.govresearchgate.net These reactions are major removal pathways for unsaturated aldehydes in the atmosphere. researchgate.net The specific degradation mechanisms and rate constants for 5-Octenal are crucial for understanding its atmospheric lifetime and its potential to contribute to secondary atmospheric processes.

While specific rate constants for 5-Octenal were not extensively detailed in the search results, studies on similar unsaturated aldehydes like trans-2-hexenal (B146799) provide insight into the types of reactions involved. For instance, the gas-phase reaction between trans-2-hexenal and chlorine atoms has been studied, and its rate constant determined. nih.govacs.org This suggests that halogen atoms can play a role in the degradation of unsaturated aldehydes, particularly in coastal or industrial areas. nih.gov The reaction of unsaturated aldehydes with O₃ typically involves the cleavage of the double bond, forming primary ozonides that decompose to carbonyl compounds and Criegee intermediates. mdpi.com Reactions with OH radicals can occur via addition to the double bond or abstraction of hydrogen atoms.

Determining the rate constants for these reactions with 5-Octenal is essential for accurately modeling its atmospheric behavior. These constants are typically determined using experimental techniques such as relative methods in simulation chambers, monitoring the loss of the target compound and a reference compound using techniques like proton-transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS). nih.gov

Formation of Secondary Organic Aerosols and Byproducts in Atmospheric Models

The atmospheric oxidation of volatile organic compounds, including unsaturated aldehydes like 5-Octenal, can lead to the formation of secondary organic aerosols (SOA). ca.govcopernicus.org SOA are formed when oxidation products have sufficiently low vapor pressures to partition into the aerosol phase through condensation or nucleation. ca.gov Compounds with six or more carbon atoms are generally considered capable of producing oxidation products that can form SOA. ca.gov As an eight-carbon compound, 5-Octenal has the potential to contribute to SOA formation.

The process of SOA formation involves the oxidation of the parent organic molecule by atmospheric oxidants, leading to the creation of semi-volatile or low-volatility products. ca.gov These products can then condense onto existing particles or form new particles. ca.gov The specific byproducts formed during the atmospheric degradation of 5-Octenal would depend on the oxidant involved and the atmospheric conditions (e.g., presence of NOx). Studies on other unsaturated aldehydes indicate the formation of various carbonyl compounds and other oxygenated species as degradation products. nih.govmdpi.com

Atmospheric models require detailed chemical mechanisms to accurately predict SOA formation from various precursors. ca.gov Existing models often lack the detailed organic chemistry necessary for this prediction, especially for larger organic molecules. ca.gov Research into the degradation pathways and products of compounds like 5-Octenal is therefore important for improving these models. The formation of organic nitrates can also be a significant outcome of reactions with nitrate radicals, and these compounds can contribute to SOA. nih.gov

Investigating Octenal in Food Science and Preservation Technologies

5-Octenal has been investigated for its potential applications in food science and preservation technologies, particularly due to its antimicrobial properties and its role in maintaining food quality.

Mechanisms of Antimicrobial Activity in Food Systems

Research indicates that 5-Octenal exhibits significant antimicrobial properties against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. This suggests its potential as a natural preservative in food products.

The mechanisms by which 5-Octenal exerts its antimicrobial activity are not explicitly detailed in the provided search results for this specific compound. However, studies on other food flavoring compounds and natural antimicrobials provide potential insights. Many natural antimicrobials, including volatile compounds and aldehydes, are believed to act by disrupting microbial cell membranes, inhibiting enzyme activity, or interfering with metabolic pathways. cast-science.orgresearchgate.netmdpi.com For example, some plant-derived antimicrobials, including aldehydes, are known to disrupt bacterial function. researchgate.net The effectiveness of antimicrobials can be influenced by factors such as the chemical properties of the compound, the food matrix, storage conditions, and the type and number of microorganisms present. cast-science.org

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are used to quantify the antimicrobial potency of a compound. Studies on 5-Octenal have reported MIC and MBC values against specific microorganisms.

Interactive Table 1: Antimicrobial Activity of 5-Octenal (Example Data Structure based on Search Result )

| Microorganism | MIC (mg/mL) | MBC (mg/mL) |

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

| Candida albicans | 0.30 | 0.60 |

| Aspergillus niger | 0.40 | 0.80 |

Role in Shelf-Life Extension and Quality Maintenance

Incorporating 5-Octenal into food products has been shown to significantly reduce microbial load and extend shelf life. This is a direct consequence of its antimicrobial activity, which inhibits the growth of spoilage microorganisms. mdpi.comfrontiersin.org

Beyond microbial control, maintaining food quality involves preventing undesirable changes in sensory attributes (taste, odor, texture), nutritional value, and physical properties over time. researchgate.netbeaconpointlabs.com While the search results primarily highlight the antimicrobial role of 5-Octenal in shelf-life extension, some natural compounds with antimicrobial properties also possess antioxidant activity, which can help prevent oxidative spoilage. frontiersin.org One search result mentions that 5-Octenal exhibits strong radical scavenging capabilities in certain assays, suggesting potential antioxidant properties that could contribute to quality maintenance.

Accurate shelf-life determination involves evaluating various factors, including microbial stability, chemical changes, and packaging effectiveness, under specified storage conditions. researchgate.netbeaconpointlabs.com Studies have demonstrated that using compounds like 5-Octenal can extend the period during which a product maintains its required safety and quality criteria. researchgate.netbeaconpointlabs.com The effectiveness of such compounds in extending shelf life can be influenced by the food composition, processing methods, packaging technology, and storage conditions. researchgate.net

Q & A

Q. How should researchers address gaps in the literature on 5-Octenal’s physicochemical properties?

- Methodological Answer : Conduct systematic reviews using PRISMA frameworks to identify understudied parameters (e.g., vapor pressure, partition coefficients). Collaborate with computational chemists to predict properties via group contribution methods or COSMO-RS simulations. Publish null results to refine predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.